![molecular formula C28H28F3N5O4 B606085 3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide CAS No. 1227948-02-8](/img/structure/B606085.png)
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Overview
Description
BI-4464 is a novel highly selective ATP competitive inhibitor of PTK2/FAK.
Scientific Research Applications
Inhibition of Focal Adhesion Tyrosine Kinase (FAK)
BI-4464 is a potent, highly selective, ATP competitive inhibitor of Focal adhesion tyrosine kinase (PTK2/FAK) with an IC50 of 17 nM . FAK is a key mediator of tumor progression and metastasis, making it a promising target for anticancer therapies .
PROTACs Targeting FAK
BI-4464 can serve as a target protein-targeting unit in Proteolysis Targeting Chimeras (PROTACs) that target FAK . PROTACs are a promising therapeutic strategy that uses small molecules to deplete a protein by repurposing the ubiquitin-proteasome system .
Study of Non-Enzymatic Functions of FAK
Unlike classic inhibitors, PROTACs eliminate rather than inhibit both enzymatic and non-enzymatic protein functions. Thus, FAK PROTACs can be used as a potential method to study the non-enzymatic function of FAK in vivo .
Drug Development for FAK-Related Diseases
PROTACs targeting FAK expand therapeutic options for FAK-related diseases . This includes a variety of cancers where FAK is overexpressed and/or hyperphosphorylated .
Hepatocellular Carcinoma (HCC) Research
Based on BI-4464 and CRBN ligand pomalidomide, a highly selective PROTAC BI-3663 has been developed to hijack the Ubiquitin-Proteasome System (UPS) for FAK degradation, showing a DC50 of 30 nM in a panel of hepatocellular carcinoma cell lines .
Molecular Docking Studies
BI-4464 has been used in molecular docking studies to understand the binding mechanism between VS-4718 and FAK .
Mechanism of Action
Target of Action
BI-4464 is a highly selective ATP competitive inhibitor of PTK2/FAK . PTK2/FAK (Protein Tyrosine Kinase 2/Focal Adhesion Kinase) is a non-receptor protein tyrosine kinase involved in cellular adhesion and spreading processes.
Mode of Action
BI-4464 interacts with its target, PTK2/FAK, by competing with ATP, thereby inhibiting the kinase activity of PTK2/FAK . This inhibition disrupts the downstream signaling pathways regulated by PTK2/FAK.
Biochemical Pathways
The primary biochemical pathway affected by BI-4464 is the PTK2/FAK signaling pathway. PTK2/FAK is involved in various cellular processes, including cell migration, proliferation, and survival. By inhibiting PTK2/FAK, BI-4464 can potentially disrupt these processes .
Result of Action
The molecular and cellular effects of BI-4464’s action primarily involve the inhibition of PTK2/FAK activity. This can lead to the disruption of cellular processes regulated by PTK2/FAK, potentially affecting cell migration, proliferation, and survival .
properties
IUPAC Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSZSMDFABHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BI-4464 interact with its target protein, PTK2?
A1: The research paper describes the crystal structure of PTK2, also known as Focal adhesion kinase (FAK), in complex with BI-4464. [] This structural data reveals that BI-4464 binds to the ATP-binding site of PTK2. [] While the specific interactions are detailed within the crystal structure, the paper itself does not delve into downstream effects of this binding.
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